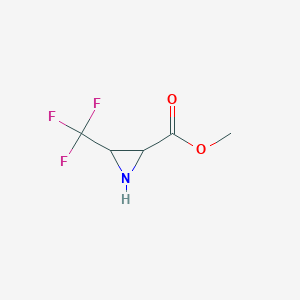

Methyl 3-(trifluoromethyl)aziridine-2-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 3-(trifluoromethyl)aziridine-2-carboxylate is a compound that belongs to the class of aziridines, which are three-membered nitrogen-containing heterocycles. The presence of the trifluoromethyl group in this compound significantly influences its chemical properties, making it an interesting subject for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(trifluoromethyl)aziridine-2-carboxylate typically involves the reaction of aziridine-2-carboxylate with a trifluoromethylating agent. One common method includes the use of trifluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification steps such as crystallization or distillation are optimized to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(trifluoromethyl)aziridine-2-carboxylate undergoes various chemical reactions, including:

Nucleophilic Ring Opening: This is a common reaction where nucleophiles attack the aziridine ring, leading to ring opening and formation of different products.

Substitution Reactions: The trifluoromethyl group can participate in substitution reactions, often facilitated by the presence of a catalyst or under specific reaction conditions.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles include amines, alcohols, and thiols.

Catalysts: Lewis acids or bases are often used to catalyze the reactions.

Solvents: Organic solvents like dichloromethane, tetrahydrofuran, and methanol are frequently used.

Major Products Formed

The major products formed from these reactions depend on the type of nucleophile and reaction conditions. For example, the reaction with amines can lead to the formation of amino alcohols, while reactions with thiols can produce thioethers .

Scientific Research Applications

Methyl 3-(trifluoromethyl)aziridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(trifluoromethyl)aziridine-2-carboxylate involves its high reactivity due to the strained aziridine ring and the electron-withdrawing trifluoromethyl group. These features make it highly susceptible to nucleophilic attack, leading to ring opening and subsequent reactions. The molecular targets and pathways involved include interactions with thiol groups in proteins and enzymes, which can result in inhibition or modification of their activity .

Comparison with Similar Compounds

Similar Compounds

Aziridine-2-carboxylic acid: Similar in structure but lacks the trifluoromethyl group.

Trifluoromethyl aziridine: Contains the trifluoromethyl group but differs in the position of substitution.

Methyl aziridine-2-carboxylate: Similar but without the trifluoromethyl group.

Uniqueness

Methyl 3-(trifluoromethyl)aziridine-2-carboxylate is unique due to the presence of both the aziridine ring and the trifluoromethyl group. This combination imparts distinct chemical properties, such as increased reactivity and stability, making it valuable for various applications in research and industry .

Biological Activity

Methyl 3-(trifluoromethyl)aziridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, applications in drug development, and relevant case studies.

Structural Characteristics

This compound features a three-membered nitrogen-containing aziridine ring, which is known for its reactivity and ability to participate in various chemical reactions. The presence of the trifluoromethyl group enhances the compound's lipophilicity, allowing it to penetrate cell membranes more effectively and interact with biological macromolecules .

The biological activity of this compound is primarily attributed to its ability to form covalent bonds with nucleophilic sites in proteins and other biomolecules. This interaction can modulate enzyme activity and disrupt cellular processes. The trifluoromethyl group also contributes to the compound's reactivity, making it a suitable candidate for further exploration in drug design .

Biological Activity Overview

Recent studies have highlighted various aspects of the biological activity of this compound:

- Anticancer Potential : Aziridine derivatives, including this compound, have shown promise in anticancer research. For instance, related compounds have demonstrated cell viability inhibition in cancer cell lines such as HeLa and Ishikawa cells, with IC50 values comparable to established anticancer drugs .

- Mechanism of Cytotoxicity : The cytotoxic effects observed are often linked to the induction of reactive oxygen species (ROS), disruption of cellular membranes, and interference with cell cycle progression .

Case Studies

- Synthesis and Evaluation : A study conducted on fluorinated aziridine derivatives revealed that this compound could be synthesized through ring-opening reactions under neutral conditions. These derivatives exhibited significant biological activities against various cancer cell lines .

- Comparative Analysis : In comparative studies involving aziridine phosphine oxides, compounds structurally similar to this compound showed enhanced biological activity, suggesting that modifications to the aziridine structure can lead to improved therapeutic profiles .

Table 1: Biological Activity Summary

| Compound Name | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | HeLa | 6.4 | Induction of ROS |

| This compound | Ishikawa | 4.6 | Membrane disruption |

| Aziridine Phosphine Oxide | HeLa | 7.1 | Cell cycle arrest |

| Aziridine Phosphine Oxide | Ishikawa | 10.5 | Covalent modification |

Properties

Molecular Formula |

C5H6F3NO2 |

|---|---|

Molecular Weight |

169.10 g/mol |

IUPAC Name |

methyl 3-(trifluoromethyl)aziridine-2-carboxylate |

InChI |

InChI=1S/C5H6F3NO2/c1-11-4(10)2-3(9-2)5(6,7)8/h2-3,9H,1H3 |

InChI Key |

YOGGAZCTTRTXSQ-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1C(N1)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.